N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide
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Overview
Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of an indole core structure, which is fused with a benzene ring and substituted with an ethyl group and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a base such as sodium hydride.
Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetamide moiety.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide can be compared with other indole derivatives, such as:
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide: Similar structure but with a nitro group, which may confer different biological activities.
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2-thienyl)-4-quinolinecarboxamide: Contains additional heterocyclic rings, potentially leading to different pharmacological properties.
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-benzenesulfonamide: Substituted with a sulfonamide group, which may affect its solubility and bioavailability.
Biological Activity
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzo[cd]indole moiety and an acetamide functional group. Its molecular formula can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C₁₃H₁₅N₃O₂ |
Molecular Weight | 235.28 g/mol |
CAS Number | Not specified |
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : Studies have indicated that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Neuroprotective Effects : Preliminary research suggests it could protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative diseases.
Antimicrobial Activity
A study conducted by evaluated the antimicrobial properties of this compound against common pathogens. The results demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Anticancer Properties
In a series of in vitro experiments reported by , the compound was tested against various cancer cell lines, including breast and prostate cancer. The findings revealed that this compound induced apoptosis through the activation of caspase pathways, with IC50 values ranging from 15 to 30 µM.
Neuroprotective Effects
Research published in highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The study found that treatment with this compound significantly reduced markers of oxidative stress and inflammation in neuronal cells.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Biological Activity | Notable Features |
---|---|---|
N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-y)-3-nitrobenzamide | Antimicrobial and anticancer | Contains a nitro group enhancing activity |
N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-y)-2-(2-thienyl)-4-quino-linecarboxamide | Potential for enhanced anticancer effects | Unique heterocyclic components |
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-3-17-13-8-7-12(16-9(2)18)10-5-4-6-11(14(10)13)15(17)19/h4-8H,3H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFITWVESWRCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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